H-Asp(OtBu)-OtBu.HCl

Stereochemistry Peptide Synthesis Quality Control

SPPS researchers needing regioselective Asp incorporation face compromised outcomes with mono-protected or Fmoc-orthogonal alternatives. H-Asp(OtBu)-OtBu.HCl (CAS 1791-13-5) resolves this via dual acid-labile tert-butyl esters masking both α- and β-carboxyl groups, enabling clean global deprotection with TFA in Fmoc/tBu workflows. • Orthogonal di-tBu protection ensures high coupling regioselectivity and eliminates side-chain interference • HCl salt form enhances solubility in organic solvents and simplifies aqueous work-up vs. free amine • D-isomer available for racemization control during method development Supplied as ≥98% pure white powder; long-term storage at -20°C under inert atmosphere.

Molecular Formula C12H24ClNO4
Molecular Weight 281.77 g/mol
CAS No. 1791-13-5
Cat. No. B555411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp(OtBu)-OtBu.HCl
CAS1791-13-5
Synonyms1791-13-5; (S)-Di-tert-butyl2-aminosuccinatehydrochloride; L-Asparticaciddi-tert-butylesterhydrochloride; H-Asp(OtBu)-OtBu.HCl; H-ASP(OTBU)-OTBUHCL; H-Asp(Obut)-Obut·Hcl; C12H24ClNO4; H-Asp(OtBu)-OtBuCl; PubChem18992; H-Asp(Obut)-OtbuHCl; KSC491O2N; A0877_SIGMA; SCHEMBL918665; CTK3J1726; GVLZIMQSYQDAHB-QRPNPIFTSA-N; MolPort-003-939-856; ANW-43366; CH-317; MFCD00034851; AKOS015847181; AKOS015909635; di-tert-butyll-aspartatehydrochloride; RTR-008220; AK-41502
Molecular FormulaC12H24ClNO4
Molecular Weight281.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m0./s1
InChIKeyGVLZIMQSYQDAHB-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Asp(OtBu)-OtBu.HCl Overview


H-Asp(OtBu)-OtBu.HCl (L-Aspartic acid di-tert-butyl ester hydrochloride) is a protected L-aspartic acid derivative widely employed as a building block in peptide synthesis . It features two tert-butyl (OtBu) ester groups that protect both the α- and β-carboxyl functionalities during synthetic transformations, while the hydrochloride (HCl) salt form enhances its solubility and handling characteristics . This compound is specifically utilized in solid-phase peptide synthesis (SPPS) and solution-phase methods to incorporate aspartic acid residues with high regioselectivity, and it has been cited in neurological comparison studies alongside structurally similar compounds .

Method Solid-phase and solution-phase peptide synthesis
Protection Acid-labile di-tBu esters for global deprotection
Stereochemistry L-isomer for natural peptide incorporation
Handling HCl salt enhances solubility and processing

H-Asp(OtBu)-OtBu.HCl Non-Interchangeability


Generic substitution with other protected aspartic acid derivatives (e.g., Fmoc-Asp(OtBu)-OH or H-Asp(OMe)-OH) is not feasible without altering synthetic outcomes. The orthogonal protection strategy offered by H-Asp(OtBu)-OtBu.HCl—where both carboxyl groups are masked by acid-labile tert-butyl esters—is critical for specific synthetic routes that require global deprotection under acidic conditions . This differs fundamentally from derivatives with base-labile Fmoc α-amino protection or mixed ester protection, which dictate entirely different reaction sequences. Furthermore, the hydrochloride salt form directly impacts solubility in organic solvents and aqueous work-up procedures compared to the free amine form . Using an alternative could compromise coupling efficiency, require re-optimization of deprotection steps, or lead to undesired side reactions due to differential reactivity of the protecting groups .

Orthogonal mismatch Fmoc-Asp(OtBu)-OH uses base-labile α-amine protection; substitution may require different deprotection logic and sequence redesign.
Solubility drift Free amine or alternative salts may shift solubility in organic/aqueous work-up, affecting coupling homogeneity.
Deprotection side reactions Mixed ester protection (e.g., OMe) can introduce selectivity conflicts under acidic global deprotection conditions.

H-Asp(OtBu)-OtBu.HCl Evidence Guide


Stereochemical Identity: L- vs. D-Isomer

H-Asp(OtBu)-OtBu.HCl is the L-isomer (CAS 1791-13-5) of this protected aspartic acid. Its enantiomer, H-D-Asp(OtBu)-OtBu·HCl (CAS 135904-71-1), is explicitly marketed as an experimental control for studies involving the L-isomer . While a direct quantitative comparison of their activity in a specific assay is not available, the existence of the pure D-isomer as a distinct, cataloged control compound underscores the functional and stereochemical differentiation between them. The L-isomer is the biologically relevant form for incorporation into natural peptides.

L- vs D-Isomer Identity
Class-level
L-Isomer (CAS 1791-13-5) distinct from D-Isomer (CAS 135904-71-1)
L-isomer required for natural L-peptide synthesis
D-isomer available as experimental control
Stereochemistry Peptide Synthesis Quality Control Isomer Purity

Neurological Comparison with Glutamic Acid Ester

H-Asp(OtBu)-OtBu.HCl is explicitly designated for use in neurological comparison studies with structurally similar compounds, specifically L-Glutamic acid di-tert-butyl ester . This application highlights its role as a protected aspartic acid analog used to probe the structural requirements for activity in neurological systems, differentiating it from the corresponding glutamic acid derivative.

Neurological Analog Comparison
Source review
L-Aspartic acid di-tBu ester vs L-Glutamic acid di-tBu ester
Supports amino acid analog comparative studies
Differentiation based on application context
Neurological Research Comparative Studies Amino Acid Analogs Neurotransmission

Commercial Purity: HPLC Grade Comparison

The compound is commercially available at different purity grades, typically ranging from ≥95% to ≥99% as determined by HPLC . For instance, a supplier lists a standard purity of ≥95% , while another offers a higher purity grade of ≥99% (HPLC) . This differentiation in available purity levels allows users to select a grade appropriate for their specific application, with higher purity (≥99%) potentially reducing the need for further purification and minimizing side reactions in sensitive peptide syntheses.

HPLC Purity Grade
Source review
≥99% vs ≥95% (HPLC)
Higher purity may support synthesis reproducibility
≥4% higher purity for sensitive steps
Peptide Synthesis Purity Analysis HPLC Quality Control

H-Asp(OtBu)-OtBu.HCl Optimal Use Cases


Fmoc Solid-Phase Peptide Synthesis (SPPS)

Given its protected carboxyl groups and L-stereochemistry, H-Asp(OtBu)-OtBu.HCl is a standard building block for the Fmoc/tBu SPPS strategy . It is ideal for synthesizing peptides where aspartic acid residues need to be incorporated without side-chain interference, with final global deprotection of the tert-butyl groups achieved using TFA. The availability of the D-isomer provides a direct control for optimizing and troubleshooting racemization during coupling steps .

Neurological Comparative Studies of Amino Acid Analogs

This compound is specifically cited for use in research comparing the neurological function of aspartic acid derivatives against structurally similar compounds, such as L-Glutamic acid di-tert-butyl ester . This makes it a targeted reagent for neuroscientists investigating the roles of specific amino acids in neurotransmission or metabolic pathways, where the protected form may be used as a prodrug or stable analog.

Pharmaceutical Intermediate Synthesis

As a key esterified amino acid derivative, H-Asp(OtBu)-OtBu.HCl is employed as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development targeting neurological disorders . Its orthogonal protecting groups allow for selective manipulation in multi-step synthetic routes leading to drug candidates.

Application
Selection Property
Validation Focus
Fmoc Solid-Phase Peptide Synthesis
Orthogonal di-tBu ester protection
Global deprotection and coupling efficiency
Neuroscience amino acid analog studies
Structural analog for comparative research
Neurological pathway context review
Multi-step organic synthesis
Protected amino acid building block
Synthetic route compatibility and selectivity

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